molecular formula C24H19N3O6 B2716518 N-(4-nitrophenyl)-3-(2-(p-tolyloxy)acetamido)benzofuran-2-carboxamide CAS No. 887878-42-4

N-(4-nitrophenyl)-3-(2-(p-tolyloxy)acetamido)benzofuran-2-carboxamide

Cat. No.: B2716518
CAS No.: 887878-42-4
M. Wt: 445.431
InChI Key: OGRXKTOWLXUVBE-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-3-(2-(p-tolyloxy)acetamido)benzofuran-2-carboxamide is a synthetic benzofuran derivative designed for research applications. This compound belongs to a class of molecules recognized for their ability to modulate biologically relevant aggregation processes. Structurally related benzofuran-2-carboxamides have been identified as potent modulators of Amyloid-beta (Aβ42) aggregation, a key pathological feature of Alzheimer's disease research. These compounds can function as either inhibitors or promoters of fibrillogenesis, making them valuable pharmacological tools for studying aggregation mechanisms . The planar benzofuran core is a critical structural feature that facilitates interaction with the cross-β-sheet structures of protein aggregates . Furthermore, benzofuran derivatives demonstrate a significant ability to bind to serum proteins like Bovine Serum Albumin (BSA), which is a critical model for understanding drug pharmacokinetics, including transport and delivery . The incorporation of a 4-nitrophenyl group is a common feature in research compounds that influences binding affinity and molecular properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[[2-(4-methylphenoxy)acetyl]amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O6/c1-15-6-12-18(13-7-15)32-14-21(28)26-22-19-4-2-3-5-20(19)33-23(22)24(29)25-16-8-10-17(11-9-16)27(30)31/h2-13H,14H2,1H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRXKTOWLXUVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-3-(2-(p-tolyloxy)acetamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.

    Introduction of Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions using nitric acid and sulfuric acid.

    Attachment of Toloxy Group: The tolyloxy group can be attached through etherification reactions using tolyl alcohol and appropriate catalysts.

    Formation of Acetamido Linkage: The acetamido linkage can be formed through acylation reactions using acetic anhydride or acetyl chloride.

    Final Coupling: The final coupling of the synthesized intermediates can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitrophenyl group to an amino group, potentially altering the compound’s biological activity.

    Substitution: The compound can undergo substitution reactions, especially at the benzofuran core, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted benzofuran derivatives.

Scientific Research Applications

The compound N-(4-nitrophenyl)-3-(2-(p-tolyloxy)acetamido)benzofuran-2-carboxamide is a complex organic molecule that has garnered attention in various fields of scientific research. Its unique structure, characterized by a benzofuran core and functional groups such as nitrophenyl and acetamido moieties, contributes to its potential applications in medicinal chemistry, materials science, and biological research.

Functional Groups

  • Amide Bond : This feature allows for hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids and amines.
  • Nitro Group : Capable of undergoing reduction reactions, potentially yielding amines or hydroxylated derivatives depending on the conditions.

Medicinal Chemistry

This compound has shown promising results in medicinal chemistry due to its potential biological activities:

  • Anticancer Activity : Similar compounds have demonstrated significant effects against various cancer cell lines. The compound may induce apoptosis and inhibit cell proliferation through mechanisms involving mitochondrial pathways and cell cycle arrest.
  • Antimicrobial Properties : Research indicates potential antibacterial effects against pathogens such as E. coli and S. aureus. The compound's structure may influence its interaction with microbial targets.

Materials Science

The unique chemical structure of this compound allows for its use in developing advanced materials:

  • Polymer Chemistry : Its reactivity can be utilized in synthesizing novel polymers with specific properties tailored for applications in coatings, adhesives, and biomedical devices.
  • Nanotechnology : The compound may serve as a precursor for creating nanoparticles that exhibit specific electronic or optical properties beneficial for sensors and drug delivery systems.

Biochemical Research

The compound's ability to interact with various biomolecules makes it valuable in biochemical studies:

  • Enzyme Inhibition Studies : Similar compounds have been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX), which could lead to new anti-inflammatory drugs.
  • Signal Transduction Pathways : Investigating how this compound affects cellular signaling pathways can provide insights into disease mechanisms and therapeutic targets.

Case Study 1: Anticancer Activity

A study focused on benzofuran derivatives demonstrated that modifications at the nitrogen and carboxamide positions significantly enhanced anticancer properties. The incorporation of functional groups like nitro improved binding interactions with proteins involved in tumorigenesis.

Case Study 2: Antimicrobial Efficacy

Research on related compounds revealed notable antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance activity against resistant strains.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-3-(2-(p-tolyloxy)acetamido)benzofuran-2-carboxamide may involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The presence of functional groups like nitrophenyl and tolyloxy suggests that the compound may interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

Comparison with Similar Compounds

Structural Analogues of Benzofuran-Acetamido Derivatives

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Substituents Reference
N-(4-nitrophenyl)-3-(2-(p-tolyloxy)acetamido)benzofuran-2-carboxamide Benzofuran core, 4-nitrophenyl, p-tolyloxy-acetamido ~479.45 (estimated) Nitro, methylphenoxy Target
N-(4-nitrophenyl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide Benzofuran core, 4-nitrophenyl, m-tolyl (meta-methylphenyl) acetamido ~463.46 (estimated) Nitro, meta-methylphenyl
N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide Indole core, 4-chlorophenoxy-acetamido, phenylcarboxamide ~424.87 Chlorophenoxy, indole
N-(2-(4-benzoyl)benzofuran-3-yl)-2-(substituted)acetamides Benzofuran core, benzoyl substituent, variable acetamido side chains ~380–450 (variable) Benzoyl, halogenated aryl groups

Key Observations :

  • Substituent Position: The p-tolyloxy group in the target compound provides steric and electronic differences compared to m-tolyl (meta-methylphenyl) in . The para-substituted methylphenoxy group may enhance lipophilicity and π-π stacking interactions .
  • Electron-Withdrawing Groups: The nitro group in the target compound and contrasts with chlorophenoxy () or benzoyl (), influencing solubility and reactivity .

Biological Activity

N-(4-nitrophenyl)-3-(2-(p-tolyloxy)acetamido)benzofuran-2-carboxamide is a synthetic compound belonging to the benzofuran class, which has garnered interest for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H22N3O6C_{24}H_{22}N_{3}O_{6}. The compound features a benzofuran core substituted with a nitrophenyl group and an acetamido moiety, which are crucial for its biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The nitro group may play a role in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), while the benzofuran structure allows for interactions with cellular components that can modulate signaling pathways.

Antioxidant Activity

Research has indicated that derivatives of benzofuran exhibit significant antioxidant properties. For instance, compounds with similar structures have demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation in cellular models. This suggests that this compound may also possess similar protective effects against oxidative stress in neuronal cells .

Antimicrobial Activity

Benzofuran derivatives have been investigated for their antimicrobial properties. Preliminary studies suggest that this compound could exhibit antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatment.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzofuran compounds. Key findings from related studies indicate:

  • Substituent Effects : The presence of electron-withdrawing groups (like nitro groups) enhances biological activity by increasing the compound's reactivity.
  • Positioning of Functional Groups : The placement of substituents on the benzofuran ring significantly affects the compound's ability to interact with biological targets. For example, modifications at the 3-position have been linked to improved neuroprotective effects .

Case Studies and Research Findings

  • Neuroprotective Studies : In one study, several benzofuran derivatives were synthesized and evaluated for their neuroprotective effects against excitotoxicity induced by NMDA. Compounds with methyl substitutions showed promising results, indicating that similar modifications on this compound could enhance its efficacy .
  • Antioxidant Evaluation : A comparative analysis of antioxidant activities among various benzofuran derivatives revealed that compounds with specific substitutions exhibited significant radical scavenging abilities. These findings support further investigation into how structural variations influence antioxidant capacity in this compound .

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